molecular formula C5H10O2 B034915 2-Allyloxyethanol CAS No. 27274-31-3

2-Allyloxyethanol

Cat. No.: B034915
CAS No.: 27274-31-3
M. Wt: 102.13 g/mol
InChI Key: GCYHRYNSUGLLMA-UHFFFAOYSA-N
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Description

2-Allyloxyethanol: is an organic compound with the molecular formula C5H10O2 ethylene glycol allyl ether . This compound is a colorless, transparent liquid with a mild, characteristic odor. It is completely miscible in water and has a boiling point of 159°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyloxyethanol is typically synthesized through the etherification of ethylene glycol with propylene. This reaction requires the presence of a catalyst, such as ammonium nitrate . The reaction conditions involve maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting allyl alcohol with ethylene under pressure and in the presence of a catalyst . This method ensures a high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Allyloxyethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Allyloxyethanol involves its ability to undergo various chemical reactions, leading to the formation of different products. Its molecular targets include nucleophiles and electrophiles, which participate in substitution and addition reactions. The pathways involved include oxidation, reduction, and substitution, which result in the formation of aldehydes, acids, alcohols, ethers, and esters .

Comparison with Similar Compounds

  • Ethylene glycol vinyl ether
  • Diethylene glycol monoallyl ether
  • Diethylene glycol vinyl ether
  • Triethylene glycol divinyl ether
  • 3-Allyloxy-1,2-propanediol
  • Pentaerythritol allyl ether
  • Allyl glycidyl ether
  • Polyethylene glycol methyl ether

Uniqueness: 2-Allyloxyethanol is unique due to its ability to form a wide range of products through various chemical reactions. Its complete miscibility in water and mild odor make it suitable for use in different applications, including as a solvent and reagent in organic synthesis .

Properties

IUPAC Name

2-prop-2-enoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYHRYNSUGLLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27274-31-3
Record name Polyethylene glycol monoallyl ether
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URL https://commonchemistry.cas.org/detail?cas_rn=27274-31-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0059401
Record name 2-Allyloxyethanol
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-45-5, 27274-31-3
Record name Ethylene glycol monoallyl ether
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Record name 2-Allyloxyethanol
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Record name 2-Allyloxyethanol
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Record name Ethanol, 2-(2-propen-1-yloxy)-
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Record name 2-Allyloxyethanol
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Record name 2-(allyloxy)ethanol
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Record name Poly(oxy-1,2-ethanediyl), α-2-propen-1-yl-ω-hydroxy
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Record name ETHYLENE GLYCOL ALLYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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